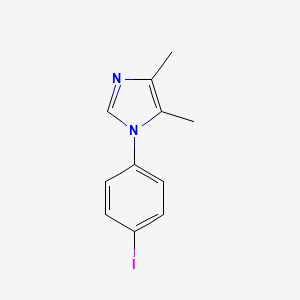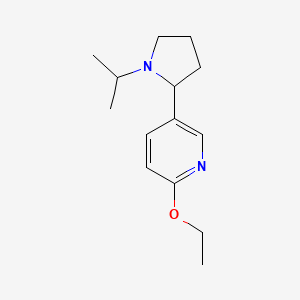
2-Ethoxy-5-(1-isopropylpyrrolidin-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-エトキシ-5-(1-イソプロピルピロリジン-2-イル)ピリジンは、分子式がC14H22N2O、分子量が234.34 g/molの、高純度の化学化合物です . このピリジン誘導体は、その独特な性質の組み合わせで知られており、幅広い用途で価値のあるものです .
2. 製法
合成経路と反応条件
2-エトキシ-5-(1-イソプロピルピロリジン-2-イル)ピリジンの合成は、さまざまな合成経路によって実現できます。 一般的な方法の1つは、鈴木・宮浦カップリング反応で、これは炭素‐炭素結合形成に広く用いられています . この反応では、通常、穏和な条件下、官能基に許容的な条件下で、有機ホウ素試薬が使用されます .
工業生産方法
この化合物の工業生産方法は、通常、高収率と高純度を達成するために、反応条件を最適化することに伴います。 高速液体クロマトグラフィー(HPLC)や核磁気共鳴(NMR)分光法などの高度な技術を使用することで、最終生成物の品質と一貫性を確保しています .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-(1-isopropylpyrrolidin-2-yl)pyridine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction typically uses organoboron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to achieve high yields and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality and consistency of the final product .
化学反応の分析
反応の種類
2-エトキシ-5-(1-イソプロピルピロリジン-2-イル)ピリジンは、以下のを含むさまざまな化学反応を起こします。
酸化: この反応には、通常、酸化剤を使用して、酸素の付加または水素の除去が含まれます。
還元: この反応には、通常、還元剤を使用して、水素の付加または酸素の除去が含まれます。
置換: この反応には、通常、求核剤または求電子剤を使用して、1つの官能基を別の官能基と置き換えることが含まれます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、鈴木・宮浦カップリングのための有機ホウ素試薬、酸化反応のための酸化剤、還元反応のための還元剤が含まれます . 反応条件は通常、穏和で官能基に許容的であり、高収率と選択性を確保します .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、鈴木・宮浦カップリング反応は、さまざまな官能基を持つ、さまざまな置換ピリジン誘導体を生成することができます .
4. 科学研究における用途
2-エトキシ-5-(1-イソプロピルピロリジン-2-イル)ピリジンは、以下を含む、幅広い科学研究における用途があります。
科学的研究の応用
2-Ethoxy-5-(1-isopropylpyrrolidin-2-yl)pyridine has a wide range of scientific research applications, including:
作用機序
2-エトキシ-5-(1-イソプロピルピロリジン-2-イル)ピリジンの作用機序は、特定の分子標的と経路との相互作用を含みます。 この化合物の独特の構造により、特定の受容体や酵素に結合し、それらの活性を調節し、さまざまな生物学的効果をもたらすことができます . 関与する正確な分子標的と経路は、特定の用途と使用の状況によって異なります .
6. 類似の化合物との比較
類似の化合物
2-エトキシ-5-(1-イソプロピルピロリジン-2-イル)ピリジンに似た化合物には、他のピリジン誘導体やピロリジン系化合物があります . 例としては、以下があります。
- ピロリジン-2,5-ジオン
- ピロリジン-2-オン
- ピロリジン
独自性
これらの類似した化合物とは異なり、2-エトキシ-5-(1-イソプロピルピロリジン-2-イル)ピリジンは、ピリジン環にエトキシ基とイソプロピルピロリジニル基が結合した独自の組み合わせを持っています . この独自の構造により、特定の化学的および生物学的特性が付与され、さまざまな用途で価値のあるものとなっています .
類似化合物との比較
Similar Compounds
Similar compounds to 2-Ethoxy-5-(1-isopropylpyrrolidin-2-yl)pyridine include other pyridine derivatives and pyrrolidine-based compounds . Examples include:
- Pyrrolidine-2,5-dione
- Pyrrolidine-2-one
- Pyrrolizines
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of an ethoxy group and an isopropylpyrrolidinyl group attached to the pyridine ring . This unique structure imparts specific chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C14H22N2O |
|---|---|
分子量 |
234.34 g/mol |
IUPAC名 |
2-ethoxy-5-(1-propan-2-ylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C14H22N2O/c1-4-17-14-8-7-12(10-15-14)13-6-5-9-16(13)11(2)3/h7-8,10-11,13H,4-6,9H2,1-3H3 |
InChIキー |
WHYWRDJLFGCKQQ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NC=C(C=C1)C2CCCN2C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


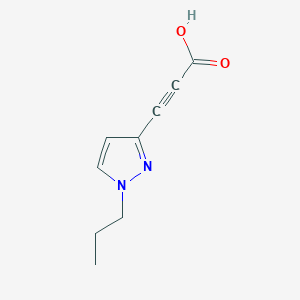
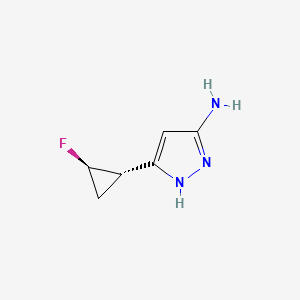



![(8-Phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(p-tolyl)methanone](/img/structure/B11801762.png)
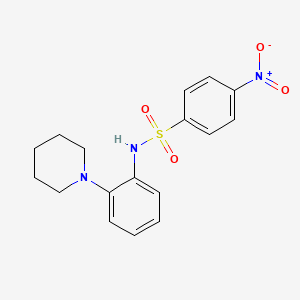
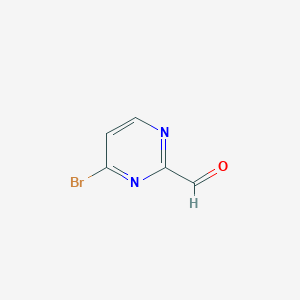
![Methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate](/img/structure/B11801773.png)
